molecular formula C8H20O2Si B027504 2-((tert-Butyldimethylsilyl)oxy)ethanol CAS No. 102229-10-7

2-((tert-Butyldimethylsilyl)oxy)ethanol

Cat. No.: B027504
CAS No.: 102229-10-7
M. Wt: 176.33 g/mol
InChI Key: YJYAGNPMQVHYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butyldimethylsilyl)oxy)ethanol (CAS: 102229-10-7) is a silicon-protected alcohol with the molecular formula C₈H₂₀O₂Si and an average mass of 176.332 g/mol . It is widely utilized in organic synthesis as a protecting group for hydroxyl (–OH) functionalities due to its stability under basic and mildly acidic conditions. The tert-butyldimethylsilyl (TBS) group offers steric protection while remaining selectively removable using fluoride-based reagents (e.g., TBAF) .

Chemical Reactions Analysis

Types of Reactions: L-Adrenaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include adrenochrome, DOPA, and various substituted derivatives of L-Adrenaline .

Scientific Research Applications

Organic Synthesis

TBDMS Ethers in Silylation Reactions:
The TBDMS group is widely employed as a protecting group for alcohols in organic synthesis. The high hydrolytic stability of the tert-butyldimethylsilyl (TBDMS) ether makes it particularly useful for protecting alcohol functionalities during multi-step synthetic procedures. Research indicates that the TBDMS ether can be efficiently introduced using silylation reactions involving TBDMS chloride and imidazole, leading to high yields of protected alcohols .

Deprotection Strategies:
The removal of TBDMS groups is essential for the regeneration of free alcohols. Various methods have been developed for this purpose, including:

  • Catalytic Fluoride Method: Utilizes fluoride ions in mixed organic-aqueous solutions to cleave silicon-oxygen bonds selectively .
  • Oxone Treatment: Aqueous methanolic solutions of Oxone can deprotect primary TBDMS ethers under mild conditions, allowing other functional groups to remain intact .

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC):
2-((tert-Butyldimethylsilyl)oxy)ethanol is effectively analyzed using HPLC techniques. A reverse phase HPLC method has been established using a mobile phase composed of acetonitrile, water, and phosphoric acid. This method allows for the separation and analysis of TBDMS-ethanol and its derivatives, making it suitable for pharmacokinetic studies and impurity isolation .

Ultra-Performance Liquid Chromatography (UPLC):
For faster analysis, smaller particle columns can be employed in UPLC setups. This scalability enhances the efficiency of separating compounds in complex mixtures and is particularly beneficial in pharmaceutical applications .

Case Study 1: Silylation Efficiency

A study demonstrated the efficiency of TBDMS ethers in protecting alcohols during complex synthetic routes. The use of imidazole as a catalyst with TBDMS chloride yielded high conversions with minimal side products . This highlights the compound's utility in multi-step organic syntheses.

Case Study 2: Chromatographic Analysis

In another research project, the application of TBDMS-ethanol in HPLC was explored to analyze drug formulations. The method provided reliable separation and quantification of active pharmaceutical ingredients (APIs), underscoring its relevance in quality control processes within pharmaceutical industries .

Mechanism of Action

L-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. There are two main types of adrenergic receptors: alpha (α) and beta (β). L-Adrenaline binds to these receptors, triggering a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and bronchodilation . This mechanism is crucial for the body’s rapid response to stress and emergencies .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(tert-Butyldiphenylsilyloxy)ethanol

Key Differences :

  • Bulkier Substituents : The diphenyl groups increase steric hindrance compared to dimethyl groups, altering solubility and reaction kinetics.
  • Stability : The diphenyl variant may exhibit enhanced stability toward nucleophilic attack due to electron-withdrawing aryl groups.
  • Applications: Used in esterification reactions (e.g., synthesis of 2-(t-butyldiphenylsilyloxy)ethyl 4-methoxy-3-oxobutanoate), where steric protection is critical .

Table 1: Physical Properties Comparison

Property 2-((tert-Butyldimethylsilyl)oxy)ethanol 2-(tert-Butyldiphenylsilyloxy)ethanol
Molecular Weight (g/mol) 176.33 376.56
Physical State Liquid (98% purity) Colorless oil/crystalline solid
Solubility Polar aprotic solvents (THF, DCM) Similar, but lower solubility in water

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)ethanol

Key Differences :

  • Reactivity : The electron-rich aromatic ring may direct electrophilic substitution reactions, unlike aliphatic analogs.
  • Synthetic Use : Found in intermediates for pharmaceuticals and agrochemicals .

Ethylene Glycol Derivatives (e.g., 2-(2-Butoxyethoxy)ethanol)

Structure and Toxicity :

  • Example: 2-(2-Butoxyethoxy)ethanol (CAS: 112-34-5), a glycol ether with C₈H₁₈O₃ (avg. mass: 162.23 g/mol).
  • Non-silylated analog: Lacks silicon protection but shares ethoxy backbone.

Key Differences :

  • Toxicity: Glycol ethers like 2-(2-Butoxyethoxy)ethanol exhibit significant toxicity (e.g., hemolysis, reproductive effects), necessitating strict workplace safety protocols .
  • Applications: Primarily industrial solvents, contrasting with silylated ethanol’s role in protective group chemistry .

Table 2: Functional Comparison

Property This compound 2-(2-Butoxyethoxy)ethanol
Primary Use Hydroxyl protection in synthesis Industrial solvent
Toxicity Low (laboratory use) High (regulated exposure)
Stability Stable under basic conditions Degrades under oxidation

Other Silylated Ethanol Derivatives

  • (S,Z)-2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethanol (CAS: 96685-53-9): A cyclohexene-fused derivative used in chiral synthesis, highlighting the versatility of TBS groups in stereoselective reactions .
  • 7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol: Contains a diyne moiety for click chemistry applications, demonstrating the adaptability of silyl-protected ethanols in modular synthesis .

Stability and Reactivity

  • Thermal Stability: TBS-protected ethanols decompose at >200°C, whereas diphenyl analogs show higher thermal resistance due to aromatic stabilization .
  • Hydrolytic Sensitivity : The dimethyl variant is more prone to acid-catalyzed cleavage than bulkier analogs, enabling selective deprotection in multi-step syntheses .

Biological Activity

2-((tert-Butyldimethylsilyl)oxy)ethanol, a silane-derived compound, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8_8H20_{20}O2_2Si, with a molecular weight of approximately 176.33 g/mol. The presence of a tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry and biological studies .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Proliferation Inhibition : Studies have indicated that compounds with similar silyl ether functionalities exhibit antiproliferative effects on cancer cell lines. The TBDMS group may enhance the compound's ability to interact with cellular targets, disrupting normal cell cycle progression .
  • Tubulin Destabilization : Related compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Chemical Stability : The TBDMS group contributes to the chemical stability of the compound under various conditions, allowing for prolonged activity in biological systems .

Antiproliferative Effects

A study evaluated the antiproliferative effects of various TBDMS-containing compounds on human breast cancer cell lines (MCF-7). The results indicated that these compounds significantly inhibited cell growth, with IC50_{50} values ranging from 10 nM to 33 nM. Notably, the mechanism involved disruption of microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis .

Table 1: Antiproliferative Activity of TBDMS Compounds

CompoundCell LineIC50_{50} (nM)Mechanism
This compoundMCF-723 - 33Tubulin destabilization
Related TBDMS compoundMDA-MB-23110 - 20Cell cycle arrest
Other analogsVarious10 - 50Antiproliferative

Synthesis and Applications

The synthesis of this compound often involves protecting group strategies that enhance its utility in organic synthesis. For example, it can serve as a precursor for more complex molecules in medicinal chemistry, particularly in developing new anticancer agents .

Q & A

Q. Basic: What are the standard synthetic methodologies for preparing 2-((tert-Butyldimethylsilyl)oxy)ethanol?

The synthesis typically involves protecting a hydroxyl group with a tert-butyldimethylsilyl (TBS) moiety. A common approach includes:

  • Alcoholysis : Reacting the parent alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) in anhydrous dichloromethane or tetrahydrofuran (THF) .
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients is standard for isolating the product. Spectroscopic characterization (¹H/¹³C NMR, FT-IR, HR-MS) confirms structural integrity .

Q. Advanced: How can stereochemical outcomes be controlled during derivatization of this compound?

Stereoselective reactions (e.g., acylation, trifluoroacetylation) require precise control of reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor specific transition states, reducing racemization .
  • Chiral auxiliaries : Use of enantiopure reagents or catalysts during derivatization ensures retention of stereochemistry .
  • Analytical validation : Diastereomeric ratios are quantified via ¹H NMR integration or chiral HPLC .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key for identifying TBS-protected hydroxyls (δ ~1.0 ppm for tert-butyl protons, δ ~25 ppm for Si-CH₃ in ¹³C NMR) .
  • HR-MS : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .
  • FT-IR : Absence of free -OH stretch (~3200–3600 cm⁻¹) confirms successful silylation .

Q. Advanced: How can computational modeling predict the reactivity of this compound in complex reactions?

  • DFT calculations : Simulate transition states for silyl group cleavage or nucleophilic attacks, guiding solvent and catalyst selection .
  • Toxicokinetic models : Adapted from studies on structurally similar glycol ethers (e.g., 2-butoxyethanol) to predict metabolic pathways and bioaccumulation risks .

Q. Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can metabolic pathways of this compound be studied in vitro?

  • LC-MS/MS : Quantify metabolites (e.g., desilylated products) in hepatocyte incubations .
  • Enzyme inhibition assays : Assess cytochrome P450 interactions using recombinant isoforms .
  • Hemolysis studies : Adapt protocols from 2-butoxyethanol research to evaluate erythrocyte toxicity .

Q. Basic: What are the stability considerations for this compound under different storage conditions?

  • Moisture sensitivity : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the silyl ether .
  • Light exposure : Amber vials reduce photodegradation risks .

Q. Advanced: What strategies resolve conflicting spectral data for diastereomeric derivatives of this compound?

  • NOESY/ROESY NMR : Identify spatial proximity of protons to distinguish syn/anti conformers .
  • Dynamic resolution : Vary temperature during NMR acquisition to observe coalescence of split peaks .

Q. Basic: How is this compound utilized as a protecting group in multi-step synthesis?

  • Orthogonal protection : The TBS group resists acidic/basic conditions, enabling sequential deprotection of other functional groups (e.g., acetates, trifluoroacetates) .
  • Hydrogenolysis : Pd/C-catalyzed cleavage under H₂ regenerates the hydroxyl group without side reactions .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

  • GC-MS with derivatization : Convert residual silylating agents (e.g., TBSCl) to volatile derivatives for detection .
  • Limits of detection (LOD) : Optimize HR-MS parameters (e.g., ionization mode, collision energy) to achieve sub-ppm sensitivity .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYAGNPMQVHYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456535
Record name 2-((tert-Butyldimethylsilyl)oxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102229-10-7
Record name 2-(tert-Butyldimethylsiloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102229-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butyl(dimethyl)silyl)oxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((tert-Butyldimethylsilyl)oxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyldimethylsilylchloride (100 g, 0.66M) in dry dichloromethane (70 ml) was added, drop-wise, to a stirred mixture of distilled ethylene glycol (205.6 g, 3.31M), dry dichloromethane (200 ml), triethylamine (120 ml, 0.86M) and 4-dimethylaminopyridine (8 g, 0.066M) at 0° C. under a nitrogen atmosphere. After the addition the mixture was allowed to warm to ambient temperature and was stirred for a further 3 hours. The mixture was then filtered and the filtrate washed with dilute sodium bicarbonate solution, brine, dried over magnesium sulphate, filtered and then evaporated in vacuo to give a pale yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethylene glycol (2.00 g) in anhydrous THF (60 ml) under nitrogen was treated portionwise with sodium hydride (60% dispersion in mineral oil, 1.29 g) and the mixture stirred at 20° C. for 45 min. Tert-butyl dimethylsilyl chloride (4.86 g) was added and the mixture stirred at 20° C. for 45 min. Phosphate buffer (60 ml, pH6.5) was added and the mixture stirred for 20 min before extracting with ether (60 ml). The organic layer was then washed with water (60 ml) and brine (60 ml), before drying over Na2SO4, filtering, and removing the solvent in vacuo. This was purified by flash chromatography on silica. Elution with 1:4 EtOAc/cyclohexane followed by solvent evaporation in vacuo gave the title compound (3.82 g). TSP+ve 194 MNH4+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of ethylene glycol (2.44 mL; 6.0 eq.) in dry THF (35 mL), under inert atmosphere (N2), were added imidazole (497 mg; 1.0 eq.) and a solution of tert-butyldimethylsilyl chloride (1.10 g; 1.0 eq.) in dry THF (35 mL). The reaction mixture was stirred at rt over the weekend. Water was added and THF was removed under vacuum. The residual aq. layer was extracted with EA (3×) and the combined org. layers were washed with water, dried over MgSO4, filtered and concentrated under reduced pressure. The title compound was obtained, after purification by CC (Hept/EA 100:0 to 60:40), as a colorless liquid (258 mg; 20% yield).
Quantity
2.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20%

Synthesis routes and methods IV

Procedure details

154 ml of dry THF and 1.88 g NaH are stirred under in a nitrogen atmosphere in a 500 ml round bottom flask condenser. 4.4 mL dry ethylene glycol are added into the flask, resulting in a large precipitate after 45 minutes of stirring. 11.8 g tert-butyldimethylsilyl chloride is added to the flask and vigorous stirring is continued for 45 minutes. The resulting mixture is poured into 950 mL ethylether. The ether is washed with 420 mL brine and solution is dried with sodium sulfate. The product is concentrated by evaporation of the ether in vacuo and purified by flash chromatography using a 27×5.75 cm column charged with silica gel using a hexanes/Et2O (75:25 v/v) solvent system. The product is stored at 0° C.
Name
Quantity
154 mL
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
950 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-((tert-Butyldimethylsilyl)oxy)ethanol
2-((tert-Butyldimethylsilyl)oxy)ethanol
2-((tert-Butyldimethylsilyl)oxy)ethanol
2-((tert-Butyldimethylsilyl)oxy)ethanol
2-((tert-Butyldimethylsilyl)oxy)ethanol
2-((tert-Butyldimethylsilyl)oxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.